

# An In-depth Technical Guide on 1-Ethylpyrrolidin-3-one and Its Analogs

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## Compound of Interest

Compound Name: **1-Ethylpyrrolidin-3-one**

Cat. No.: **B178088**

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A comprehensive literature review of **1-Ethylpyrrolidin-3-one** reveals a notable scarcity of published data on its synthesis, properties, and applications. This technical guide addresses this gap by providing a thorough examination of its closest structural and functional analogs: 1-Ethylpyrrolidin-3-ol and 1-Ethyl-2-pyrrolidinone. For researchers, scientists, and drug development professionals, this document offers a valuable resource, compiling available data, experimental methodologies, and potential synthetic pathways.

## Introduction to 1-Ethylpyrrolidin-3-one and Its Analogs

**1-Ethylpyrrolidin-3-one**, with the CAS number 102153-86-6, is a chemical compound whose scientific literature footprint is surprisingly minimal. In contrast, its reduced form, 1-Ethylpyrrolidin-3-ol, and its positional isomer, 1-Ethyl-2-pyrrolidinone, are well-documented and utilized in various scientific and industrial applications. The pyrrolidine ring is a significant scaffold in medicinal chemistry, known to impart favorable physicochemical properties to drug candidates, including enhanced bioavailability and receptor binding affinity.<sup>[1]</sup> This guide will focus on the available information for the two key analogs to provide a foundational understanding that can inform future research into **1-Ethylpyrrolidin-3-one**.

## Physicochemical and Spectroscopic Data

To facilitate comparison, the known quantitative data for 1-Ethylpyrrolidin-3-ol and 1-Ethyl-2-pyrrolidinone have been summarized below.

**Table 1: Physicochemical Properties**

Property	1-Ethylpyrrolidin-3-ol	1-Ethyl-2-pyrrolidinone
CAS Number	30727-14-1	2687-91-4
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO	C <sub>6</sub> H <sub>11</sub> NO
Molecular Weight	115.17 g/mol [2]	113.16 g/mol [3]
Appearance	Colorless to brown clear liquid[4]	Colorless, clear liquid[3]
Boiling Point	59-61 °C at 1 mmHg	Not specified
Density	0.967 g/mL at 25 °C	1.0 g/cm <sup>3</sup> at 20 °C[5]
Refractive Index	n <sub>20/D</sub> 1.467 (lit.)	Not specified
Flash Point	74 °C (closed cup)	91 °C (Pensky-Martens closed cup)[5]
Vapor Pressure	Not specified	0.18 hPa at 20 °C[5]
pH	Not specified	8-9 (100 g/L in H <sub>2</sub> O at 20 °C)[5]

**Table 2: Spectroscopic Data**

Spectroscopic Data	1-Ethylpyrrolidin-3-ol	1-Ethyl-2-pyrrolidinone
<sup>1</sup> H NMR	See details below[4]	See details below[6]
<sup>13</sup> C NMR	Data not readily available in searches	Data not readily available in searches
Mass Spectrometry	Data available via NIST WebBook[7]	Data available via NIST WebBook[8]
IR Spectroscopy	Data not readily available in searches	Data available[9][10]

<sup>1</sup>H NMR Data for 1-Ethylpyrrolidin-3-ol:

- A representative  $^1\text{H}$  NMR spectrum shows characteristic peaks corresponding to the ethyl and pyrrolidinol protons. Key shifts and couplings include:  $J(\text{D},\text{E})=10.2\text{Hz}$ ,  $J(\text{D},\text{B})=5.9\text{Hz}$ ,  $J(\text{E},\text{B})=3.1\text{Hz}$ .<sup>[4]</sup>

$^1\text{H}$  NMR Data for 1-Ethyl-2-pyrrolidinone:

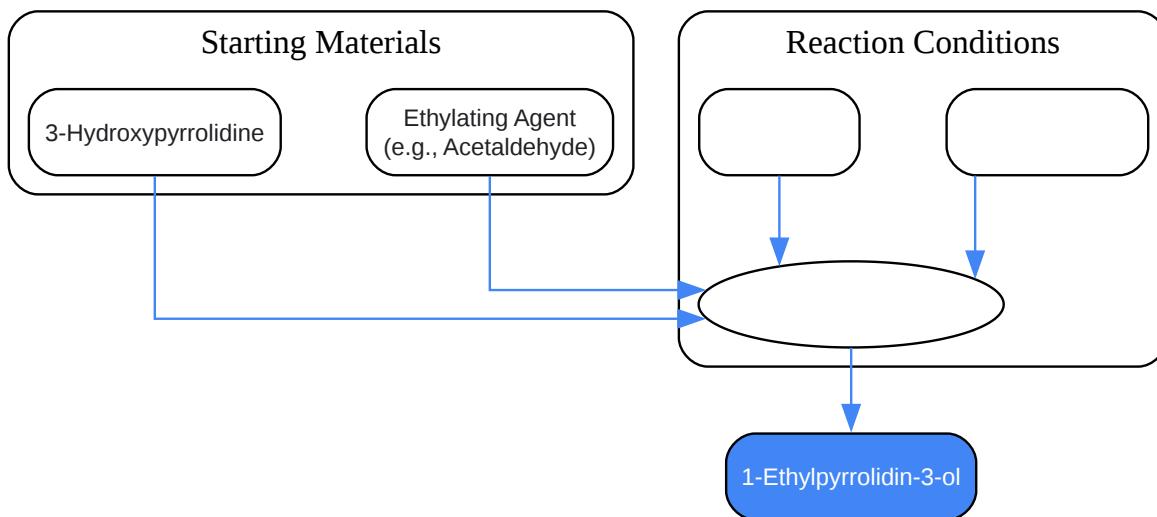
- A representative  $^1\text{H}$  NMR spectrum was recorded at 90 MHz in  $\text{CDCl}_3$ .<sup>[6]</sup>

## Synthesis and Experimental Protocols

While detailed, step-by-step protocols are not always published, the general synthetic approaches for the analogs are described in the literature. A plausible route to the target compound, **1-Ethylpyrrolidin-3-one**, would be through the oxidation of 1-Ethylpyrrolidin-3-ol.

### Synthesis of 1-Ethylpyrrolidin-3-ol

A common method for the synthesis of N-alkylated pyrrolidinols involves the reductive amination of a suitable precursor. For instance, (S)-3-hydroxypyrrolidine can be reacted with an aqueous formaldehyde solution in the presence of a palladium on carbon catalyst and hydrogen to yield (S)-1-methyl-3-hydroxypyrrolidine.<sup>[11]</sup> A similar approach using acetaldehyde or another ethylating agent would be a logical route to 1-Ethylpyrrolidin-3-ol.



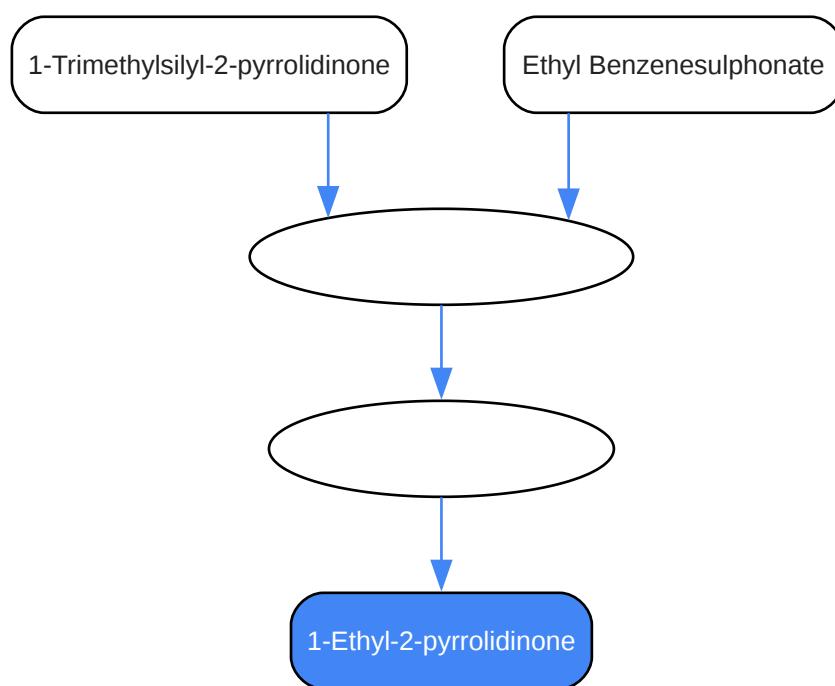
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Caption: Synthesis of 1-Ethylpyrrolidin-3-ol.

## Synthesis of 1-Ethyl-2-pyrrolidinone

One documented method for the synthesis of 1-Ethyl-2-pyrrolidinone involves the reaction of 1-trimethylsilyl-2-pyrrolidinone with ethyl benzenesulphonate.[12]

Experimental Protocol: A mixture of an alkyl sulfonate (0.05-0.1 mol) with an equimolar amount of the N-silyl derivative of 2-pyrrolidinone is heated for 3-5 hours at 140-170 °C, followed by fractionation to isolate the product.[12]

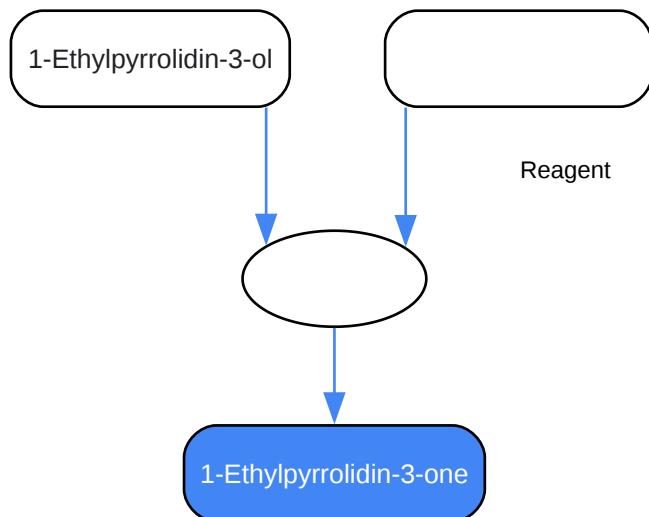


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Caption: Synthesis of 1-Ethyl-2-pyrrolidinone.

## Potential Synthesis of 1-Ethylpyrrolidin-3-one

A chemically plausible, though not explicitly documented in the searched literature, method for synthesizing **1-Ethylpyrrolidin-3-one** is the oxidation of 1-Ethylpyrrolidin-3-ol. Standard oxidizing agents for secondary alcohols could be employed.



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Caption: Potential synthesis of **1-Ethylpyrrolidin-3-one**.

## Applications in Research and Drug Development

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[13] Its three-dimensional structure and the ability to introduce stereocenters make it a valuable component for optimizing drug-target interactions.[1]

### 1-Ethylpyrrolidin-3-ol

This compound is a key intermediate in the synthesis of the active pharmaceutical ingredient (API) Doxapram.[2] Doxapram is a respiratory stimulant used in intensive care settings.[2] This highlights the role of 1-Ethylpyrrolidin-3-ol as a crucial building block in the pharmaceutical industry.

### 1-Ethyl-2-pyrrolidinone

1-Ethyl-2-pyrrolidinone (NEP) has a broader range of applications:

- Solvent: It is a polar aprotic solvent used in a variety of organic reactions, including alkylations and acylations, where it can accelerate reaction rates and improve yields.
- Chemical Intermediate: The pyrrolidinone ring can be chemically modified, making NEP a valuable starting material for the synthesis of fine chemicals for pharmaceuticals and

agrochemicals.

- Industrial Applications: It is used in the production of polymers and resins, as a transdermal absorption enhancer, and in the modification of natural fibers.<sup>[3]</sup> It also finds use in formulations for electrolytic capacitors and as a solvent in cryogenic reactions.



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Caption: Role of the pyrrolidine scaffold in drug design.

## Conclusion

While direct experimental data for **1-Ethylpyrrolidin-3-one** is limited, a comprehensive understanding of its closely related analogs, 1-Ethylpyrrolidin-3-ol and 1-Ethyl-2-pyrrolidinone, provides a strong foundation for future research. The established utility of these analogs, particularly in pharmaceutical and fine chemical synthesis, suggests that **1-Ethylpyrrolidin-3-one** could also possess interesting properties and applications. This guide serves as a starting point for researchers looking to explore this lesser-known member of the pyrrolidinone family, offering insights into its potential synthesis, properties, and applications based on the robust data available for its structural relatives.

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